molecular formula C19H17ClN2O5 B2929183 3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888448-11-1

3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2929183
CAS RN: 888448-11-1
M. Wt: 388.8
InChI Key: UIOVCXFCUKYIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known as Compound A, is a synthetic compound that has been of great interest to the scientific community due to its potential for use in drug development.

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

Studies involving benzofuran derivatives highlight their significant role in antimicrobial and anti-inflammatory applications. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed substantial anti-inflammatory and analgesic activities, with some compounds exhibiting high COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects (Abu‐Hashem et al., 2020). Similarly, a series of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety were synthesized and evaluated for antimicrobial activity, with some compounds showing promising results (Gouda et al., 2010).

Antituberculosis Activity

Benzofuran compounds have been investigated for their antituberculosis potential. A study on 3-methyl-1-benzofuran-2-carbohydrazide derivatives explored their synthesis, molecular docking, and antituberculosis study, highlighting the significance of the benzofuran moiety in medicinal chemistry and drug discovery (Thorat et al., 2016).

Anticancer Activity

The synthesis and evaluation of benzofuran derivatives for biological activity often extend to anticancer research. For example, novel cyclohexene and benzamide derivatives isolated from marine-associated Streptomyces sp. were explored for their potential to inhibit glioma cells and antimicrobial activities, although the specific derivatives in this study did not show significant activity, the research underscores the exploration of benzofuran derivatives in anticancer studies (Zhang et al., 2018).

Synthesis and Chemical Properties

The chemical synthesis and properties of benzofuran derivatives are of significant interest. Research on the mass spectral and antimicrobial studies of the benzofuran analog of chloramphenicol discussed the breakdown mechanism upon electron impact and reported the in vitro antibacterial and antifungal screening of the analog, highlighting the chemical and potential therapeutic properties of benzofuran derivatives (Bevinakatti & Badiger, 1981).

properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5/c1-25-14-8-7-11(9-15(14)26-2)21-19(24)18-17(22-16(23)10-20)12-5-3-4-6-13(12)27-18/h3-9H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOVCXFCUKYIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.